1-Bromo-2,5-difluorobenzene-d3

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

CAS-Nummer |

1219795-54-6 |

|---|---|

Molekularformel |

C6H3BrF2 |

Molekulargewicht |

196.01 g/mol |

IUPAC-Name |

1-bromo-2,4,5-trideuterio-3,6-difluorobenzene |

InChI |

InChI=1S/C6H3BrF2/c7-5-3-4(8)1-2-6(5)9/h1-3H/i1D,2D,3D |

InChI-Schlüssel |

XCRCSPKQEDMVBO-CBYSEHNBSA-N |

Isomerische SMILES |

[2H]C1=C(C(=C(C(=C1F)[2H])Br)F)[2H] |

Kanonische SMILES |

C1=CC(=C(C=C1F)Br)F |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 1-Bromo-2,5-difluorobenzene-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the properties of 1-Bromo-2,5-difluorobenzene-d3, a deuterated analog of 1-Bromo-2,5-difluorobenzene. Given the limited availability of specific experimental data for the deuterated compound, this guide also includes detailed information on the non-deuterated form, which is expected to have very similar physical and chemical properties. Furthermore, this document outlines the broader significance of deuterium labeling in research and drug development, along with generalized experimental workflows for synthesis and analysis.

Core Properties of this compound

This compound is a stable, isotopically labeled compound. The replacement of three hydrogen atoms with deuterium isotopes makes it a valuable tool in various scientific applications, particularly in mechanistic studies, as a tracer, or as an internal standard in analytical chemistry.[][2]

Table 1: Properties of this compound

| Property | Value | Source |

| CAS Number | 1219795-54-6 | [3][4] |

| Molecular Formula | C₆D₃BrF₂ | [3] |

| Molecular Weight | 196.01 g/mol | |

| Isotopic Enrichment | ≥98 atom % D | |

| Appearance | Colorless Liquid | |

| Storage Conditions | Store at room temperature |

Properties of 1-Bromo-2,5-difluorobenzene (Non-deuterated)

The non-deuterated analog, 1-Bromo-2,5-difluorobenzene, has been more extensively characterized. Its properties are presented below and are expected to be very similar to its deuterated counterpart. This compound is a versatile intermediate in the synthesis of pharmaceuticals and advanced materials. The presence of bromine and fluorine atoms on the benzene ring enhances its electrophilic nature, making it suitable for various nucleophilic substitution reactions.

Table 2: Properties of 1-Bromo-2,5-difluorobenzene

| Property | Value | Source(s) |

| CAS Number | 399-94-0 | |

| Molecular Formula | C₆H₃BrF₂ | |

| Molecular Weight | 192.99 g/mol | |

| Appearance | Colorless to light yellow clear liquid | |

| Melting Point | -31 °C | |

| Boiling Point | 58-59 °C at 20 mmHg | |

| Density | 1.708 - 1.72 g/mL at 25 °C | |

| Refractive Index | n20/D 1.508 - 1.51 | |

| Purity | ≥ 98% (GC) | |

| Storage Conditions | Store at 2 - 8 °C or room temperature, sealed in dry conditions | |

| Solubility | Insoluble in water |

Applications of Deuteration in Research and Drug Development

The strategic replacement of hydrogen with deuterium, known as deuteration, is a powerful tool in modern chemistry and pharmacology. This subtle isotopic substitution can significantly alter a molecule's properties, leading to a range of benefits.

-

Improved Metabolic Stability: The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This "kinetic isotope effect" can slow down metabolic processes that involve C-H bond cleavage, leading to a longer drug half-life and potentially reduced dosing frequency.

-

Reduced Toxicity: By slowing metabolism, deuteration can decrease the formation of toxic metabolites, thereby improving the safety profile of a drug.

-

Enhanced Bioavailability: Slower pre-systemic metabolism can lead to higher concentrations of the unmetabolized drug reaching systemic circulation.

-

Tracers in Mechanistic Studies: Deuterium-labeled compounds are invaluable for elucidating reaction mechanisms and metabolic pathways. By tracking the position of the deuterium atoms, researchers can gain insights into complex biological and chemical processes.

-

Internal Standards: Due to their mass difference, deuterated compounds are widely used as internal standards in quantitative analysis by mass spectrometry (LC-MS or GC-MS), improving the accuracy and reproducibility of measurements.

Experimental Protocols and Workflows

General Synthesis of Deuterated Aromatic Compounds

The synthesis of deuterated aromatic compounds can be achieved through several methods, with hydrogen-deuterium (H-D) exchange being a common approach. This can be accomplished using various techniques, including acid or base catalysis, transition metal catalysis, or heating in the presence of a deuterium source like deuterium oxide (D₂O).

Analytical Workflow for Quality Control

The characterization of deuterated compounds is crucial to confirm the position and extent of deuterium incorporation, as well as the overall purity of the sample. A multi-technique approach is often employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to observe the disappearance of proton signals at specific positions, while ²H NMR directly detects the deuterium nuclei. This provides unambiguous structural information.

-

Mass Spectrometry (MS): Coupled with either Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), this technique is used to determine the molecular weight and the isotopic distribution (isotopologue purity) of the compound.

Safety and Handling

The safety data for this compound is not extensively documented. However, based on the Safety Data Sheet (SDS) for the non-deuterated analog, 1-Bromo-2,5-difluorobenzene, the following precautions should be taken. The compound is considered a combustible liquid that causes skin and serious eye irritation, and may cause respiratory irritation.

-

Handling: Use in a well-ventilated area. Avoid breathing vapors or mist. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Keep away from heat, sparks, and open flames.

-

Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.

It is crucial to consult the specific Safety Data Sheet provided by the supplier before handling this compound.

Disclaimer: This document is intended for informational purposes for research, scientific, and drug development professionals. The information provided is based on available data and may not be exhaustive. All laboratory work should be conducted by trained professionals in accordance with established safety protocols and regulations.

References

Technical Guide: Physicochemical Characteristics of Deuterated 1-Bromo-2,5-difluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical characteristics of deuterated 1-Bromo-2,5-difluorobenzene. Due to the specific nature of this isotopically labeled compound, direct experimental data is limited. Therefore, this document synthesizes information from its non-deuterated analogue, 1-Bromo-2,5-difluorobenzene, and established principles of deuterium labeling. The guide includes key physical and chemical properties, detailed experimental protocols for the synthesis of the parent compound and a plausible method for its deuteration, and workflow diagrams to illustrate these processes. This document is intended to serve as a foundational resource for researchers utilizing this compound in areas such as pharmaceutical development, materials science, and metabolic studies.

Introduction

1-Bromo-2,5-difluorobenzene is a versatile fluorinated aromatic compound used as a key intermediate in the synthesis of pharmaceuticals and advanced materials.[1] Its unique substitution pattern enhances its electrophilic properties, making it a valuable building block for complex organic molecules.[1] Deuterium labeling, the process of replacing hydrogen atoms with their heavier isotope, deuterium, is a critical tool in drug development for studying reaction mechanisms, understanding metabolic pathways (pharmacokinetics), and potentially enhancing a drug's metabolic stability (the "deuterium effect"). While chemical properties remain nearly identical, the physical properties of deuterated compounds are altered, which is particularly useful for applications like NMR spectroscopy and mass spectrometry.[2]

This guide focuses on the characteristics of deuterated 1-Bromo-2,5-difluorobenzene, providing the best available data based on its non-deuterated counterpart and general deuteration methodologies.

Physicochemical Properties

The following table summarizes the known physicochemical properties of 1-Bromo-2,5-difluorobenzene. The properties for the deuterated analogue (perdeuterated, C₆D₃BrF₂) are estimated based on the general effects of isotopic substitution, which typically leads to a slight increase in molecular weight, density, and boiling point.

| Property | 1-Bromo-2,5-difluorobenzene (Non-deuterated) | Deuterated 1-Bromo-2,5-difluorobenzene (Estimated) |

| Molecular Formula | C₆H₃BrF₂[1] | C₆D₃BrF₂ |

| Molecular Weight | 192.99 g/mol [1] | Approx. 196.01 g/mol |

| Appearance | Colorless to light yellow clear liquid | Colorless to light yellow clear liquid |

| Melting Point | -31 °C | Slightly higher than -31 °C |

| Boiling Point | 58-59 °C at 20 mmHg | Slightly higher than 58-59 °C at 20 mmHg |

| Density | 1.708 - 1.72 g/mL at 20-25 °C | Slightly higher than 1.72 g/mL |

| Refractive Index (n20/D) | 1.508 - 1.51 | Similar to 1.51 |

| Flash Point | 65 °C (149 °F) | Similar to 65 °C |

| Water Solubility | Insoluble | Insoluble |

| CAS Number | 399-94-0 | N/A |

Experimental Protocols

Synthesis of 1-Bromo-2,5-difluorobenzene (Parent Compound)

A common method for synthesizing 1-Bromo-2,5-difluorobenzene is through the bromination of 1,4-difluorobenzene.

Protocol: Bromination using N-Bromosuccinimide (NBS)

-

Preparation: In a suitable reaction vessel, add 1000 g of 1,4-difluorobenzene and 5000 mL of sulfuric acid.

-

Temperature Control: Place the vessel in a water bath to maintain the temperature at 30 °C.

-

Reagent Addition: With continuous stirring, slowly add 1620 g of N-bromosuccinimide (NBS) in portions. The temperature of the reaction mixture should not exceed 40 °C during the addition.

-

Reaction: After the complete addition of NBS, allow the reaction to proceed for 1 hour, monitoring its progress using Gas Chromatography (GC).

-

Work-up: Once the reaction is complete, pour the reaction mixture into ice water. A solid precipitate will form.

-

Isolation: Collect the solid product via suction filtration.

-

Product: The resulting product is 1-Bromo-2,5-difluorobenzene, typically obtained as a pale yellow powdery solid with a purity of approximately 98%.

Proposed Deuteration of 1-Bromo-2,5-difluorobenzene

Protocol: Superelectrophile-Catalyzed H/D Exchange

-

Reactor Setup: Equip a FEP or PFA reactor with a Teflon-lined magnetic stir bar.

-

Reagent Charging: Charge the reactor with 1-Bromo-2,5-difluorobenzene (1.0 mmol) and deuterated benzene (C₆D₆) as the deuterium source.

-

Catalyst Addition: Add a superelectrophilic silylium/arenium ion promoter to the mixture.

-

Reaction Conditions: Stir the mixture under ambient temperature and pressure. The silylium ions act as strong Lewis acids, promoting the H/D exchange on the electron-deficient aromatic ring.

-

Monitoring: The progress of the deuteration can be monitored by removing aliquots and analyzing them via ¹H NMR spectroscopy (observing the disappearance of proton signals) and Mass Spectrometry (observing the increase in molecular weight).

-

Purification: Upon completion, the deuterated product can be isolated from the reaction mixture using standard purification techniques, such as column chromatography, to separate it from the catalyst and any remaining starting material. This method has shown high efficiency for similar substrates like 1,2-difluorobenzene.

Visualizations

The following diagrams illustrate the synthesis and a proposed deuteration workflow for 1-Bromo-2,5-difluorobenzene.

Caption: Synthetic pathway for 1-Bromo-2,5-difluorobenzene.

Caption: Proposed workflow for the deuteration of 1-Bromo-2,5-difluorobenzene.

References

1-Bromo-2,5-difluorobenzene-d3 CAS number and molecular structure.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 1-Bromo-2,5-difluorobenzene-d3 (CAS Number: 1219795-54-6), a deuterated analog of 1-Bromo-2,5-difluorobenzene. This isotopically labeled compound is a valuable tool in pharmaceutical research and development, particularly in studies involving metabolic pathways, pharmacokinetic analysis, and as an internal standard in quantitative bioanalysis.

Molecular Structure and Chemical Properties

This compound is a derivative of benzene in which three hydrogen atoms on the aromatic ring have been replaced by deuterium, a stable isotope of hydrogen. The bromine and two fluorine substituents provide sites for further chemical modification, making its non-deuterated counterpart a versatile intermediate in the synthesis of pharmaceuticals and advanced materials.[1][2][3]

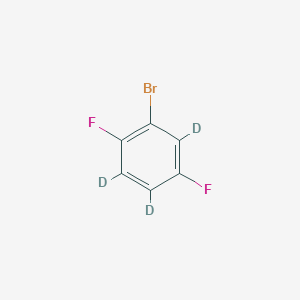

Molecular Structure Diagram:

Caption: Molecular Structure of this compound.

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound and its non-deuterated analog for comparison.

| Property | This compound | 1-Bromo-2,5-difluorobenzene (for comparison) |

| CAS Number | 1219795-54-6[4] | 399-94-0[1] |

| Molecular Formula | C₆D₃BrF₂ | C₆H₃BrF₂ |

| Molecular Weight | 196.01 g/mol | 192.99 g/mol |

| Appearance | Colorless to light yellow liquid | Clear, colorless liquid |

| Isotopic Enrichment | ≥98 atom % D | Not Applicable |

| Melting Point | Not available | -31 °C |

| Boiling Point | Not available | 58-59 °C at 20 mmHg |

| Density | Not available | 1.708 g/mL at 25 °C |

| Storage Conditions | Store at room temperature in a dry, well-ventilated place. | Keep away from sources of ignition. Store in a cool, dry place. |

Experimental Protocols

Representative Synthesis of this compound

This protocol is a hypothetical two-step process involving the synthesis of the non-deuterated compound followed by a deuterium exchange reaction.

Step 1: Synthesis of 1-Bromo-2,5-difluorobenzene

This step is based on the bromination of 1,4-difluorobenzene.

-

Materials: 1,4-difluorobenzene, Sulfuric acid, N-bromosuccinimide (NBS), Ice water.

-

Procedure:

-

To a reaction vessel, add 1,4-difluorobenzene and sulfuric acid.

-

Maintain the temperature at 30 °C using a water bath.

-

Slowly add N-bromosuccinimide with constant stirring, ensuring the temperature does not exceed 40 °C.

-

After the addition is complete, allow the reaction to proceed for 1 hour. Monitor the reaction progress using Gas Chromatography (GC).

-

Upon completion, pour the reaction mixture into ice water to precipitate the product.

-

Collect the solid product by suction filtration.

-

Step 2: Deuterium Labeling

This step involves an acid-catalyzed hydrogen-deuterium exchange on the aromatic ring.

-

Materials: 1-Bromo-2,5-difluorobenzene, Deuterated sulfuric acid (D₂SO₄), Deuterated water (D₂O).

-

Procedure:

-

In a sealed reaction vessel, dissolve 1-Bromo-2,5-difluorobenzene in a mixture of deuterated sulfuric acid and deuterated water.

-

Heat the mixture to facilitate the electrophilic aromatic substitution reaction where protons on the aromatic ring are exchanged for deuterons.

-

The reaction time and temperature should be optimized to achieve the desired level of deuteration.

-

After the reaction, carefully neutralize the acid with a suitable base (e.g., sodium bicarbonate solution).

-

Extract the deuterated product with an organic solvent (e.g., diethyl ether).

-

Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate), filter, and remove the solvent under reduced pressure to yield this compound.

-

Applications in Research and Drug Development

Isotopically labeled compounds like this compound are crucial in pharmaceutical research. The primary applications stem from the fact that the substitution of hydrogen with deuterium does not significantly alter the chemical properties of a molecule, but the mass difference is easily detectable by mass spectrometry.

-

Metabolic Studies: Deuterium-labeled compounds are used as tracers to elucidate the metabolic fate of a drug candidate. By analyzing the fragments in a mass spectrometer, researchers can identify metabolites and understand the metabolic pathways.

-

Pharmacokinetic (PK) Studies: The rate of absorption, distribution, metabolism, and excretion (ADME) of a drug can be studied using its deuterated analog. Co-administering labeled and unlabeled drugs allows for precise determination of bioavailability and clearance rates.

-

Internal Standards: Due to their similar chemical behavior and distinct mass, deuterated compounds are ideal internal standards for quantitative analysis of the parent drug in biological matrices using Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Kinetic Isotope Effect: The C-D bond is stronger than the C-H bond. If the breaking of a C-H bond is the rate-determining step in a metabolic reaction, replacing it with a C-D bond can slow down the metabolism. This "kinetic isotope effect" can be exploited to develop drugs with improved pharmacokinetic profiles.

Experimental Workflow: Use in a Pharmacokinetic Study

The following diagram illustrates a typical workflow for using this compound as a tracer in a preclinical pharmacokinetic study of a hypothetical drug candidate derived from it.

Caption: A representative workflow for a pharmacokinetic study.

Spectroscopic Data

Specific spectroscopic data (NMR, MS) for this compound is not widely available in public databases. However, data for the non-deuterated analog, 1-Bromo-2,5-difluorobenzene, can be used as a reference. The mass spectrum of the deuterated compound would be expected to show a molecular ion peak shifted by +3 m/z units compared to the unlabeled compound. In the ¹H NMR spectrum, the signals corresponding to the deuterated positions would be absent. The ¹³C NMR spectrum would show altered splitting patterns for the carbons attached to deuterium.

References

Isotopic Labeling and Stability of 1-Bromo-2,5-difluorobenzene-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis, isotopic labeling, and stability of 1-Bromo-2,5-difluorobenzene-d3. This deuterated analog of 1-bromo-2,5-difluorobenzene serves as a valuable tool in pharmaceutical research and development, primarily as an internal standard for pharmacokinetic studies and as a tracer in metabolic investigations.

Introduction to Isotopic Labeling and this compound

Isotopic labeling is a technique used to track the passage of a molecule through a biological system or a chemical reaction. By replacing one or more atoms of a molecule with their heavier, stable isotopes, the labeled compound can be distinguished from its endogenous counterparts by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. Deuterium (²H or D), a stable isotope of hydrogen, is commonly used for this purpose.

1-Bromo-2,5-difluorobenzene is an important building block in the synthesis of various pharmaceuticals and advanced materials.[1] Its deuterated form, this compound, is particularly useful as an internal standard in quantitative bioanalysis due to its chemical similarity to the analyte and its distinct mass. The introduction of deuterium can also influence the metabolic profile of a compound, a phenomenon known as the "deuterium kinetic isotope effect," which can be strategically employed in drug design to enhance pharmacokinetic properties.

Synthesis and Isotopic Labeling

Proposed Synthesis Workflow

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Step 1: Deuteration of 1,4-Difluorobenzene

This procedure is based on established acid-catalyzed hydrogen-deuterium exchange reactions on aromatic rings.

-

Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,4-difluorobenzene (1 equivalent).

-

Deuterating Agent: Carefully add deuterated sulfuric acid (D₂SO₄, 96-98% in D₂O, 5 equivalents) to the flask while cooling in an ice bath.

-

Reaction: Slowly add deuterium oxide (D₂O, 10 equivalents). The mixture is then heated to reflux (approximately 100-110 °C) with vigorous stirring. The reaction progress is monitored by ¹H NMR by taking aliquots periodically. The disappearance of the signals corresponding to the aromatic protons of 1,4-difluorobenzene indicates the completion of the deuteration.

-

Work-up: After completion (typically 24-48 hours), the reaction mixture is cooled to room temperature and carefully poured onto crushed ice made from D₂O. The deuterated product, 1,4-difluorobenzene-d4, is extracted with a suitable solvent such as deuterated chloroform (CDCl₃) or diethyl ether. The organic layer is washed with a saturated solution of sodium bicarbonate in D₂O and then with brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield 1,4-difluorobenzene-d4. The isotopic purity should be assessed by mass spectrometry.

Step 2: Bromination of 1,4-Difluorobenzene-d4

This protocol is adapted from the known synthesis of 1-bromo-2,5-difluorobenzene.[2]

-

Reaction Setup: To a reaction vessel, add the synthesized 1,4-difluorobenzene-d4 (1 equivalent) and concentrated sulfuric acid (H₂SO₄, 5 volumes). The mixture is cooled in a water bath to maintain a temperature of 30 °C.

-

Brominating Agent: N-Bromosuccinimide (NBS, 1.5 equivalents) is added portion-wise with stirring, ensuring the temperature does not exceed 40 °C.

-

Reaction: After the addition is complete, the reaction is stirred for 1 hour. The reaction is monitored by GC-MS until the starting material is consumed.

-

Work-up: The reaction mixture is poured into ice water, leading to the precipitation of the product. The solid is collected by vacuum filtration.

-

Purification: The crude product is washed with cold water and can be further purified by recrystallization or column chromatography to yield this compound.

Stability of this compound

The stability of deuterated compounds is crucial for their use as internal standards and tracers. The primary concern is the potential for back-exchange of deuterium atoms with protons from the environment.

Factors Affecting Stability

-

pH: Aromatic C-D bonds are generally stable under neutral conditions. However, under strongly acidic or basic conditions, H/D exchange can be catalyzed.

-

Temperature: Elevated temperatures can accelerate the rate of H/D back-exchange.

-

Light: Exposure to UV light can potentially lead to degradation of the molecule.[3]

-

Catalysts: The presence of certain metal catalysts can facilitate H/D exchange.

Recommended Storage and Handling

To ensure the long-term stability and isotopic integrity of this compound, the following storage conditions are recommended:

| Condition | Recommendation | Rationale |

| Temperature | Store at 2-8 °C for long-term storage. | Minimizes potential degradation and back-exchange. |

| Light | Store in an amber, airtight vial. | Protects from light-induced degradation.[3] |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Prevents oxidation and moisture ingress. |

| Purity | Re-analyze for chemical and isotopic purity after three years. | Ensures the integrity of the compound over time. |

Assessment of Isotopic Stability

A systematic study to assess the isotopic stability of this compound can be performed by subjecting the compound to various stress conditions and monitoring the isotopic enrichment over time.

Caption: Workflow for assessing the isotopic stability of this compound.

Expected Stability Profile

Based on the known chemistry of deuterated aromatic compounds, the following stability profile for this compound can be anticipated.

| Condition | Expected H/D Back-Exchange | Expected Chemical Degradation |

| Acidic (pH 2), RT | Minimal to low | Minimal |

| Neutral (pH 7), RT | Negligible | Negligible |

| Basic (pH 10), RT | Minimal to low | Possible slow hydrolysis |

| Neutral (pH 7), 40°C | Low | Minimal |

| Photostability (UV) | Negligible | Possible |

Applications in Research and Drug Development

The primary application of this compound is as an internal standard for the quantitative analysis of its non-deuterated analog in biological matrices using LC-MS or GC-MS.[4] Its use as an internal standard is advantageous because it co-elutes with the analyte but is easily distinguished by its higher mass, thus compensating for variations in sample preparation and instrument response.

Furthermore, its use can be extended to metabolic studies. By administering the deuterated compound, researchers can track its metabolic fate and identify potential metabolites by searching for the characteristic mass shift of the deuterium label.

Conclusion

This compound is a valuable tool for researchers in the pharmaceutical industry. While its synthesis requires careful consideration of deuteration and bromination conditions, a feasible synthetic route can be established. The compound is expected to be stable under standard storage conditions, but its isotopic integrity should be monitored, especially if exposed to harsh chemical environments. Its application as an internal standard and metabolic tracer can significantly enhance the accuracy and scope of preclinical and clinical studies.

References

Understanding the Kinetic Isotope Effect for 1-Bromo-2,5-difluorobenzene-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to the Kinetic Isotope Effect (KIE)

The kinetic isotope effect is a powerful tool in physical organic chemistry and drug development, representing the change in the rate of a chemical reaction upon isotopic substitution.[1] It is quantified as the ratio of the rate constant of the reaction with the lighter isotope (kL) to that with the heavier isotope (kH). For deuterium labeling, this is expressed as kH/kD.

A primary KIE (typically kH/kD > 1) is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. The magnitude of the primary KIE is indicative of the extent of bond breaking in the transition state. A secondary KIE occurs when the isotopic substitution is at a position not directly involved in bond-making or -breaking in the rate-determining step. These can be normal (kH/kD > 1) or inverse (kH/kD < 1) and provide valuable information about changes in hybridization or steric environment at the labeled position.

In the context of drug development, introducing deuterium at metabolically labile positions can slow down enzymatic degradation, thereby improving the pharmacokinetic profile of a drug candidate.

Synthesis of 1-Bromo-2,5-difluorobenzene-d3

A validated synthetic protocol for this compound is not published. However, a plausible route can be devised based on established methods for the deuteration of aromatic compounds and the bromination of fluoroarenes.

One potential synthetic strategy involves the direct H/D exchange on the commercially available 1-Bromo-2,5-difluorobenzene. This can be achieved using a suitable deuterium source, such as D2O or deuterated solvents, in the presence of a transition metal catalyst.

Alternatively, one could start with 1,4-difluorobenzene, perform an H/D exchange to obtain 1,4-difluorobenzene-d4, and then selectively mono-brominate this deuterated precursor.

Proposed Synthetic Workflow:

References

Spectral Data Analysis of 1-Bromo-2,5-difluorobenzene-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) spectral data for 1-Bromo-2,5-difluorobenzene-d3. Due to the limited availability of public experimental data for this specific deuterated compound, this document outlines the predicted spectral characteristics based on the analysis of its non-deuterated analog and general principles of spectroscopy. Detailed experimental protocols for acquiring such data are also presented.

Core Compound Information

| Property | Value |

| Chemical Name | This compound |

| Synonyms | 2-Bromo-1,4-difluorobenzene-d3 |

| CAS Number | 1219795-54-6[1][2] |

| Molecular Formula | C₆D₃BrF₂[1][2] |

| Molecular Weight | 196.01 g/mol [1] |

| Isotopic Enrichment | 98 atom % D |

Predicted NMR Spectral Data

The following tables summarize the predicted ¹³C and ¹⁹F NMR spectral data for this compound. The chemical shifts are estimated based on the data available for the non-deuterated analog, 1-Bromo-2,5-difluorobenzene. The presence of deuterium in place of hydrogen will result in the absence of corresponding ¹H NMR signals and may cause minor shifts in the ¹³C NMR spectrum.

Predicted ¹³C NMR Data

Note: Chemical shifts (δ) are referenced to a standard (e.g., TMS at 0 ppm) and are solvent-dependent. The carbon atoms attached to deuterium will exhibit splitting due to C-D coupling.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| C1 | ~110 | Doublet of Doublets | J(C-F) ≈ 20, J(C-F) ≈ 5 |

| C2 | ~158 | Doublet | J(C-F) ≈ 250 |

| C3 | ~115 (Attached to D) | Triplet (due to C-D coupling) | J(C-D) ≈ 25 |

| C4 | ~118 (Attached to D) | Triplet (due to C-D coupling) | J(C-D) ≈ 25 |

| C5 | ~155 | Doublet | J(C-F) ≈ 250 |

| C6 | ~119 (Attached to D) | Triplet (due to C-D coupling) | J(C-D) ≈ 25 |

Predicted ¹⁹F NMR Data

Note: Chemical shifts (δ) are referenced to a standard (e.g., CFCl₃ at 0 ppm).

| Fluorine Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| F at C2 | Expected in the range of -110 to -140 | Multiplet |

| F at C5 | Expected in the range of -110 to -140 | Multiplet |

Predicted Mass Spectrometry (MS) Data

The mass spectrum of this compound is expected to show a characteristic isotopic pattern for bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity.

Predicted Mass Spectrum Fragments

| m/z (predicted) | Ion | Notes |

| 196/198 | [C₆D₃⁷⁹BrF₂]⁺ / [C₆D₃⁸¹BrF₂]⁺ | Molecular ion peaks, expected to be of similar intensity. |

| 117 | [C₆D₃F₂]⁺ | Fragment resulting from the loss of a bromine atom. |

| 98 | [C₅D₃F]⁺ | Further fragmentation. |

Experimental Protocols

NMR Spectroscopy

A general protocol for acquiring NMR spectra of deuterated compounds is as follows:

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable non-deuterated solvent (e.g., CDCl₃ is not ideal here; a proton-containing solvent like acetone or DMSO could be used if the region of interest is clear, or a fluorinated solvent).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Tune the probe for the desired nuclei (¹³C, ¹⁹F).

-

The instrument's lock system will not be used if a non-deuterated solvent is employed. Shimming can be performed on the FID or a strong solvent signal if available.

-

-

Data Acquisition:

-

¹³C NMR: Acquire the spectrum using a standard pulse program with proton decoupling. A sufficient number of scans will be required to achieve a good signal-to-noise ratio.

-

¹⁹F NMR: Acquire the spectrum using a standard fluorine pulse program.

-

-

Data Processing:

-

Apply Fourier transformation to the Free Induction Decay (FID).

-

Perform phase and baseline corrections.

-

Reference the spectra to the appropriate standard.

-

Mass Spectrometry

A general protocol for acquiring the mass spectrum of a halogenated compound is as follows:

-

Sample Introduction:

-

Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS). For a volatile liquid like 1-Bromo-2,5-difluorobenzene, GC-MS is a common and effective technique.

-

-

Ionization:

-

Utilize Electron Ionization (EI) as it is a standard method for volatile organic compounds and provides characteristic fragmentation patterns.

-

-

Mass Analysis:

-

Set the mass analyzer (e.g., quadrupole or time-of-flight) to scan a relevant mass range (e.g., m/z 50-250).

-

-

Data Analysis:

-

Identify the molecular ion peaks and their isotopic pattern to confirm the presence of bromine.

-

Analyze the fragmentation pattern to support the structural elucidation.

-

Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and subsequent spectral characterization of this compound.

Caption: Synthesis and spectral analysis workflow.

References

The Evolving Landscape of Fluorinated and Deuterated Compounds: A Technical Guide to Unlocking Novel Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine and deuterium into molecular scaffolds represents a paradigm shift in modern medicinal chemistry. This in-depth technical guide explores the burgeoning research areas for fluorinated and deuterated compounds, offering a comprehensive overview of their synthesis, analysis, and transformative applications in drug discovery. By leveraging the unique physicochemical properties of these isotopes, researchers can overcome pharmacokinetic hurdles, enhance therapeutic efficacy, and unlock new avenues for treating a wide range of diseases.

The Deuterium Kinetic Isotope Effect: A Cornerstone of Modern Drug Design

The substitution of hydrogen with its heavier, stable isotope, deuterium, at metabolically labile positions can significantly alter the pharmacokinetic profile of a drug. This phenomenon, known as the deuterium kinetic isotope effect (KIE), arises from the greater strength of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. Consequently, enzymatic cleavage of a C-D bond is slower, leading to a reduced rate of metabolism.[1][2][3] This strategic modification can result in:

-

Increased drug exposure (AUC): The drug remains in the systemic circulation for a longer duration.[1][3]

-

Prolonged half-life (t½): This allows for less frequent dosing, improving patient compliance.

-

Reduced formation of toxic metabolites: By slowing metabolism, the generation of harmful byproducts can be minimized.

-

Lower peak plasma concentrations (Cmax): A more sustained release profile can be achieved.

The following table summarizes the pharmacokinetic improvements observed for several deuterated drugs compared to their non-deuterated counterparts.

| Deuterated Drug | Non-Deuterated Analog | Key Pharmacokinetic Parameter | Improvement with Deuteration | Therapeutic Indication |

| Deutetrabenazine | Tetrabenazine | Half-life of active metabolites | ~2-fold increase | Chorea associated with Huntington's disease |

| Cmax of active metabolites | ~20-30% lower | Tardive dyskinesia | ||

| Dosing Frequency | Reduced from 3 times to twice daily | |||

| d9-Methadone | Methadone | Area Under the Curve (AUC) | 5.7-fold increase | Postoperative pain |

| Maximum Plasma Concentration (Cmax) | 4.4-fold increase | |||

| Clearance | Reduced from 4.7 to 0.9 L/h/kg | |||

| d3-Enzalutamide (HC-1119) | Enzalutamide | Area Under the Curve (AUC) | 102% higher | Castration-Resistant Prostate Cancer |

| Maximum Plasma Concentration (Cmax) | 35% higher | |||

| in vitro Intrinsic Clearance (human liver microsomes) | 72.9% lower |

Strategic Fluorination: Enhancing Potency and Metabolic Stability

The introduction of fluorine into drug candidates is a widely adopted strategy to modulate their physicochemical and pharmacological properties. The high electronegativity and small size of the fluorine atom can lead to:

-

Increased binding affinity: Fluorine can form favorable interactions with protein targets.

-

Enhanced metabolic stability: The strong C-F bond can block sites of metabolism by cytochrome P450 (CYP) enzymes.

-

Improved bioavailability: Altered lipophilicity and pKa can enhance absorption and distribution.

The following table presents a comparative analysis of the in vitro metabolic stability of fluorinated compounds versus their non-fluorinated parent molecules in human liver microsomes (HLMs).

| Fluorinated Compound | Non-Fluorinated Analog | In Vitro Half-life (t½) in HLM (min) | Fold Improvement |

| 4'-Fluorocelecoxib | Celecoxib | > 120 | > 4 |

| 9-Fluororisperidone | Risperidone | > 120 | > 16 |

| 5,5-Difluoro-6-hydroxyhexanoic acid | 6-hydroxyhexanoic acid | Significantly increased (specific values proprietary) | - |

Key Research Areas and Applications

The unique properties of fluorinated and deuterated compounds have opened up several promising research avenues:

-

Oncology: Deuterated versions of anticancer drugs are being developed to improve their pharmacokinetic profiles and reduce toxicity. For example, dosimertinib, a deuterated analog of osimertinib, is in clinical trials for EGFR mutation-positive non-small-cell lung cancer.

-

Neurology: The first FDA-approved deuterated drug, deutetrabenazine, is used to treat neurological disorders. Research is ongoing for other deuterated compounds targeting neurodegenerative diseases.

-

Infectious Diseases: Fluorine is a common feature in many antiviral and antibacterial agents.

-

PET Imaging: Fluorine-18 is a widely used radionuclide for Positron Emission Tomography (PET) imaging, enabling the non-invasive visualization of biological processes.

Experimental Protocols

Synthesis of a Deuterated Drug: Deutetrabenazine

This protocol describes a synthetic route to deutetrabenazine.

Step 1: Preparation of N-formyl-2-(3,4-dimethoxyphenyl)ethylamine

-

To a solution of 2-(3,4-dimethoxyphenyl)ethylamine in toluene, add formic acid at 25°C.

-

Heat the reaction mixture to 40-45°C for 5 hours.

-

Concentrate the mixture under reduced pressure to obtain the N-formyl product.

Step 2: Bischler-Napieralski Cyclization

-

Heat a solution of the N-formyl product from Step 1 in toluene with polyphosphoric acid at 110°C for 5 hours.

-

Cool the reaction and quench with water. Adjust the pH to ~8.3 with aqueous sodium hydroxide.

-

Extract with ethyl acetate, dry over anhydrous sodium sulfate, and concentrate to yield 6,7-dimethoxy-3,4-dihydroisoquinoline.

Step 3: Deuteration

-

React 6,7-dihydroxy-3,4-dihydroisoquinoline (obtained from a similar route starting with dopamine hydrochloride) with triphenylphosphine, deuterated methanol (CD3OD), and diisopropyl azodicarboxylate (DIAD) in tetrahydrofuran to obtain 6,7-bis(methoxy-d3)-3,4-dihydroisoquinoline.

Step 4: Condensation and Cyclization

-

React the deuterated dihydroisoquinoline from Step 3 with (2-acetyl-4-methylpentyl)trimethyl-l-aminium iodide in the presence of potassium carbonate to yield crude deutetrabenazine.

-

Recrystallize from methanol to obtain pure deutetrabenazine.

Analysis of Fluorinated Compounds by ¹⁹F NMR Spectroscopy

¹⁹F NMR is a powerful technique for the characterization of fluorine-containing compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus.

Protocol for Small Molecule Analysis:

-

Sample Preparation: Dissolve 2-10 mg of the fluorinated compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. An internal standard such as trifluorotoluene can be added for accurate chemical shift referencing.

-

Instrument Setup (400 MHz Spectrometer):

-

Pulse Program: A standard 1D pulse-acquire sequence with ¹H decoupling is typically used. For quantitative analysis, a longer relaxation delay (at least 5 times the longest T₁) is necessary.

-

Spectral Width: Set a wide spectral width (e.g., 200 ppm) to encompass all potential fluorine signals.

-

Acquisition Time: Typically 0.5 - 1.0 seconds.

-

Number of Scans: 16 to 128 scans, or more for dilute samples, to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply an exponential window function (line broadening of 0.3-1.0 Hz) to the FID.

-

Perform a Fourier transform.

-

Phase and baseline correct the spectrum.

-

Reference the chemical shifts to the internal standard.

-

Quantitative Bioanalysis of Deuterated Compounds by LC-MS/MS

LC-MS/MS is the gold standard for quantifying drugs and their metabolites in biological matrices. Deuterated analogs are ideal internal standards due to their near-identical physicochemical properties to the analyte.

Protocol for Quantification in Human Plasma (Protein Precipitation):

-

Preparation of Solutions:

-

Prepare stock solutions (1 mg/mL) of the analyte and the deuterated internal standard in methanol.

-

Prepare a series of working standard solutions for the calibration curve by serial dilution of the analyte stock solution.

-

Prepare a working solution of the deuterated internal standard for spiking into samples.

-

-

Sample Preparation:

-

To 100 µL of plasma sample (calibrator, quality control, or unknown) in a microcentrifuge tube, add 10 µL of the internal standard spiking solution.

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 30-60 seconds.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

-

Transfer the supernatant to a clean autosampler vial for analysis.

-

-

LC-MS/MS Analysis:

-

Chromatography: Use a suitable C18 column with a gradient elution of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

-

Mass Spectrometry (Triple Quadrupole):

-

Ionization: Electrospray ionization (ESI) in positive or negative mode.

-

Detection: Multiple Reaction Monitoring (MRM) mode. Optimize the precursor-to-product ion transitions for both the analyte and the deuterated internal standard.

-

-

-

Data Analysis:

-

Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

-

Use a weighted (e.g., 1/x²) linear regression to fit the curve.

-

Quantify the analyte concentration in the unknown samples from the calibration curve.

-

Visualizing Mechanisms and Workflows

Signaling Pathway: Allosteric Inhibition of TYK2 by Deucravacitinib

Deucravacitinib is a deuterated, oral, selective inhibitor of tyrosine kinase 2 (TYK2). It allosterically inhibits TYK2 by binding to its regulatory pseudokinase (JH2) domain, which in turn blocks the signaling of key cytokines like IL-12, IL-23, and Type I interferons.

Experimental Workflow: Preclinical Pharmacokinetic Study of a Deuterated Drug

This workflow outlines the key steps in a typical preclinical pharmacokinetic study comparing a deuterated drug to its non-deuterated counterpart.

Experimental Workflow: In Vitro Metabolic Stability Assay

This diagram illustrates the process of assessing the metabolic stability of a compound using liver microsomes.

Conclusion

The strategic incorporation of fluorine and deuterium into drug candidates offers a powerful and versatile approach to overcoming common challenges in drug discovery. By leveraging the principles of the kinetic isotope effect and the unique properties of fluorine, researchers can rationally design molecules with improved pharmacokinetic profiles, enhanced potency, and better safety margins. The continued development of novel synthetic methodologies and analytical techniques will further expand the application of fluorinated and deuterated compounds, paving the way for the next generation of innovative therapeutics.

References

The Gold Standard: A Technical Guide to Deuterated Internal Standards in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative analysis by liquid chromatography-mass spectrometry (LC-MS), the pursuit of accuracy and precision is paramount. This technical guide provides a comprehensive overview of the fundamental principles, practical applications, and critical considerations for the use of deuterated internal standards, the undisputed gold standard for robust and reliable LC-MS quantification. From mitigating matrix effects to ensuring regulatory compliance, deuterated standards offer a level of analytical certainty that is indispensable in modern research and drug development.

Introduction to Deuterated Internal Standards

In quantitative mass spectrometry, an internal standard (IS) is a compound of known concentration added to a sample to correct for analytical variability.[1] An ideal internal standard co-elutes with the analyte of interest and experiences similar ionization effects, thereby compensating for variations in sample preparation, injection volume, and instrument response.[1]

Deuterated internal standards are stable isotope-labeled (SIL) analogs of the analyte where one or more hydrogen atoms have been replaced by deuterium (²H or D).[1][2] Their chemical behavior is nearly identical to the unlabeled analyte, yet they are distinguishable by their mass-to-charge ratio (m/z) in the mass spectrometer.[1] This near-identical chemical nature ensures they effectively track the analyte through the entire analytical workflow, from extraction to detection, leading to highly accurate and precise quantification.

Physicochemical Properties of Deuterated Compounds

The substitution of hydrogen (protium, ~1 amu) with its heavier, stable isotope deuterium (~2 amu) introduces subtle but significant changes in the physicochemical properties of a molecule. These differences are the basis for both the utility and the potential challenges of using deuterated internal standards.

The Kinetic Isotope Effect (KIE)

The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the carbon-hydrogen (C-H) bond. Consequently, more energy is required to break a C-D bond, which can lead to a slower reaction rate if this bond cleavage is the rate-determining step of a metabolic pathway. This phenomenon, known as the Kinetic Isotope Effect (KIE), is a fundamental principle in drug development for enhancing metabolic stability.

Chromatographic Isotope Effect

Deuterated compounds may exhibit slightly different retention times in liquid chromatography compared to their non-deuterated counterparts, a phenomenon known as the chromatographic isotope effect. This is attributed to small differences in polarity and molecular volume arising from the C-D bond. While often negligible, this effect can be more pronounced in certain chromatographic systems and may lead to differential matrix effects if the analyte and internal standard do not co-elute perfectly.

Data Presentation: Quantitative Comparison of Internal Standards

The superiority of deuterated internal standards over structural analogs is well-documented. The following tables summarize the quantitative benefits observed in various studies, highlighting improvements in accuracy and precision.

| Internal Standard Type | Analyte Concentration (ng/mL) | Accuracy (%) | Precision (%RSD) | Reference |

| Deuterated IS | 5 | 102.3 | 4.8 | |

| 50 | 98.9 | 3.2 | ||

| 500 | 101.1 | 2.5 | ||

| Structural Analog IS | 5 | 115.8 | 12.5 | |

| 50 | 108.2 | 9.8 | ||

| 500 | 105.6 | 7.3 |

| Parameter | Without Internal Standard | With Deuterated Internal Standard | Reference |

| Accuracy (%) | Differed by >60% for some QCs | Within ±15% | |

| Precision (%RSD) | >50% | <20% |

Experimental Protocols

The following sections provide detailed methodologies for common sample preparation techniques used in conjunction with deuterated internal standards for LC-MS analysis.

Protein Precipitation (PPT)

This protocol is a rapid and straightforward method for removing the majority of proteins from a plasma or serum sample.

Materials:

-

Plasma/serum sample

-

Deuterated internal standard stock solution

-

Ice-cold acetonitrile (ACN) or methanol (MeOH)

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Centrifuge

Procedure:

-

Pipette 100 µL of the plasma/serum sample into a clean microcentrifuge tube.

-

Add 10 µL of the deuterated internal standard working solution to the sample.

-

Vortex briefly to mix.

-

Add 300 µL of ice-cold acetonitrile to precipitate the proteins. A precipitant to sample ratio of 3:1 to 5:1 is generally recommended.

-

Vortex vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate, avoiding the protein pellet.

-

The supernatant can be directly injected into the LC-MS/MS system or evaporated and reconstituted in a suitable solvent.

Solid-Phase Extraction (SPE)

This protocol provides a more thorough cleanup of the sample matrix, resulting in a cleaner extract and reduced matrix effects. This example uses a reversed-phase SPE cartridge.

Materials:

-

Sample (e.g., urine, plasma)

-

Deuterated internal standard stock solution

-

SPE cartridges (e.g., C18)

-

SPE vacuum manifold

-

Methanol (for conditioning)

-

Deionized water (for equilibration)

-

Wash solution (e.g., 5% methanol in water)

-

Elution solvent (e.g., acetonitrile or methanol)

-

Collection tubes

Procedure:

-

Sample Pre-treatment: Add 10 µL of the deuterated internal standard working solution to 1 mL of the sample and vortex to mix.

-

Conditioning: Place the SPE cartridges on the vacuum manifold. Pass 1 mL of methanol through each cartridge to activate the sorbent.

-

Equilibration: Pass 1 mL of deionized water through each cartridge to prepare the sorbent for the aqueous sample. Do not allow the cartridge to dry out.

-

Sample Loading: Load the pre-treated sample onto the cartridge. Apply a gentle vacuum to slowly draw the sample through the sorbent.

-

Washing: Pass 1 mL of the wash solution through the cartridge to remove interfering substances.

-

Elution: Place clean collection tubes in the manifold. Add 1 mL of the elution solvent to the cartridge to elute the analyte and internal standard.

-

Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.

Mandatory Visualizations

The following diagrams illustrate key workflows and logical relationships in the application of deuterated internal standards.

References

Methodological & Application

Application Notes and Protocols for the Use of 1-Bromo-2,5-difluorobenzene-d3 as an Internal Standard in GC-MS Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone of modern analytical chemistry, pivotal in fields ranging from environmental monitoring to pharmaceutical development. The accuracy and reliability of GC-MS data are significantly enhanced by the use of internal standards. An ideal internal standard is a compound that is chemically similar to the analyte of interest but can be distinguished by the detector. Stable isotope-labeled compounds, such as 1-Bromo-2,5-difluorobenzene-d3, are considered the gold standard for internal standards in mass spectrometry.

This compound is the deuterated analog of 1-Bromo-2,5-difluorobenzene. Its chemical and physical properties closely mimic those of the non-labeled form, ensuring that it behaves similarly during sample preparation, injection, and chromatography. However, its increased mass due to the deuterium atoms allows for its clear differentiation from the target analytes in the mass spectrometer. This application note provides a detailed protocol for the use of this compound as an internal standard for the quantitative analysis of volatile and semi-volatile organic compounds.

Principle of Internal Standard Method

The internal standard method involves adding a known amount of this compound to all samples, calibration standards, and quality control samples. The ratio of the peak area of the analyte to the peak area of the internal standard is then used for quantification. This approach effectively corrects for variations in sample volume, injection volume, and instrument response, leading to improved precision and accuracy.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₆D₃BrF₂ |

| Molecular Weight | 196.01 g/mol |

| Boiling Point | ~155-157 °C (for non-deuterated) |

| Density | ~1.708 g/mL at 25 °C (for non-deuterated) |

| Isotopic Purity | Typically ≥98 atom % D |

Experimental Workflow

The following diagram outlines the general workflow for using this compound as an internal standard in a quantitative GC-MS analysis.

Application Note: Quantification of Halogenated Organic Pollutants in Environmental Samples using LC-MS/MS with 1-Bromo-2,5-difluorobenzene-d3 as an Internal Standard

Abstract

This application note describes a robust and sensitive method for the quantification of halogenated organic pollutants (HOPs) in environmental water samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method incorporates 1-Bromo-2,5-difluorobenzene-d3 as an internal standard to ensure accuracy and precision. Detailed protocols for sample preparation, chromatographic separation, and mass spectrometric detection are provided. The use of a deuterated internal standard with structural similarities to the target analytes allows for effective correction of matrix effects and variations in extraction recovery. This method is suitable for researchers, scientists, and drug development professionals involved in environmental monitoring and toxicological studies.

Introduction

Halogenated organic pollutants (HOPs), including brominated flame retardants (BFRs) and other persistent organic pollutants (POPs), are of significant environmental concern due to their persistence, bioaccumulation, and potential toxicity. Accurate and reliable quantification of these compounds in complex matrices such as environmental water is crucial for assessing environmental contamination and human exposure risks. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for the selective and sensitive determination of trace-level contaminants.

The use of stable isotope-labeled internal standards is a well-established practice in quantitative LC-MS/MS analysis to compensate for analytical variability. A suitable internal standard should have similar physicochemical properties and chromatographic behavior to the target analytes. This compound is a deuterated compound that can serve as an effective internal standard for the analysis of various small aromatic halogenated compounds due to its structural features.

This application note provides a comprehensive protocol for the analysis of a representative group of HOPs in water samples, utilizing this compound to enhance method performance.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

A solid-phase extraction method is employed to extract and concentrate the target HOPs from water samples.

Materials:

-

Water sample (100 mL)

-

This compound internal standard solution (10 ng/mL in methanol)

-

Methanol (LC-MS grade)

-

Dichloromethane (LC-MS grade)

-

SPE cartridges (e.g., C18, 500 mg, 6 mL)

-

SPE manifold

-

Nitrogen evaporator

Procedure:

-

Acidify the 100 mL water sample to pH 3 with formic acid.

-

Spike the sample with 100 µL of the this compound internal standard solution to achieve a final concentration of 10 ng/L.

-

Condition the SPE cartridge by passing 5 mL of dichloromethane, followed by 5 mL of methanol, and finally 5 mL of deionized water (pH 3).

-

Load the spiked water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

-

After loading, wash the cartridge with 5 mL of deionized water to remove interferences.

-

Dry the cartridge under a gentle stream of nitrogen for 10 minutes.

-

Elute the analytes with 10 mL of dichloromethane.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 1 mL of methanol for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size)

-

Mobile Phase A: 5 mM Ammonium acetate in water

-

Mobile Phase B: Methanol

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 40°C

-

Gradient Program:

Time (min) %B 0.0 30 1.0 30 8.0 95 10.0 95 10.1 30 | 12.0 | 30 |

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Negative

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Desolvation Gas Flow: 800 L/hr

-

Collision Gas: Argon

-

Detection Mode: Multiple Reaction Monitoring (MRM)

Data Presentation

The following tables summarize the hypothetical MRM transitions for representative HOPs and the internal standard, as well as the quantitative performance of the method.

Table 1: Hypothetical MRM Transitions and Optimized Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |

| Internal Standard | |||||

| This compound | 197.9 | 116.0 | 0.05 | 30 | 20 |

| Analytes | |||||

| Analyte 1 (e.g., a tribrominated benzene) | 314.7 | 235.8 | 0.05 | 35 | 25 |

| Analyte 2 (e.g., a tetrabrominated ether) | 485.6 | 325.7 | 0.05 | 40 | 30 |

| Analyte 3 (e.g., a chlorinated and brominated aromatic) | 271.8 | 191.9 | 0.05 | 32 | 22 |

Table 2: Method Performance Characteristics (Hypothetical Data)

| Parameter | Analyte 1 | Analyte 2 | Analyte 3 |

| Linear Range (ng/L) | 1 - 200 | 1 - 200 | 1 - 200 |

| Correlation Coefficient (r²) | >0.995 | >0.995 | >0.995 |

| Limit of Detection (LOD) (ng/L) | 0.3 | 0.4 | 0.3 |

| Limit of Quantification (LOQ) (ng/L) | 1.0 | 1.2 | 1.0 |

| Recovery (%) | 95 ± 5 | 92 ± 7 | 98 ± 4 |

| Precision (RSD, %) | < 10 | < 10 | < 10 |

Visualizations

Caption: Experimental workflow for the analysis of HOPs.

Caption: Logic of internal standard-based quantification.

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of halogenated organic pollutants in environmental water samples. The incorporation of this compound as an internal standard is critical for achieving high accuracy and precision by correcting for matrix effects and procedural losses. The detailed protocol and performance characteristics presented in this application note demonstrate the suitability of this method for routine environmental monitoring and research applications.

Application Notes and Protocols: Synthesis and Purification of 1-Bromo-2,5-difluorobenzene-d3

Introduction

Deuterated compounds, where one or more hydrogen atoms are replaced by their heavier isotope deuterium, are invaluable tools in pharmaceutical research and development. They are extensively used in mechanistic studies, as internal standards for mass spectrometry-based quantification, and to investigate kinetic isotope effects, which can inform on drug metabolism pathways. 1-Bromo-2,5-difluorobenzene is a versatile building block in the synthesis of complex organic molecules, including pharmaceuticals and materials for specialized applications.[1][2] The deuterated analogue, 1-Bromo-2,5-difluorobenzene-d3, provides a stable isotopic label for tracking the molecule in various biological and chemical systems. This document outlines a detailed protocol for the synthesis, purification, and characterization of high-purity this compound for research purposes.

Data Presentation

| Parameter | 1-Bromo-2,5-difluorobenzene | This compound |

| Molecular Formula | C6H3BrF2 | C6D3BrF2 |

| Molecular Weight | 192.99 g/mol | 196.01 g/mol |

| CAS Number | 399-94-0 | 1219795-54-6[3] |

| Appearance | Clear, colorless liquid | Clear, colorless liquid |

| Boiling Point | 58-59 °C at 20 mm Hg[4] | Not significantly different from unlabeled |

| Purity (Post-Purification) | >98% (GC-MS) | >98% (GC-MS) |

| Isotopic Enrichment | N/A | ≥98 atom % D[3] |

Experimental Protocols

Part 1: Synthesis of 1-Bromo-2,5-difluorobenzene

This protocol describes the electrophilic bromination of 1,4-difluorobenzene to yield 1-Bromo-2,5-difluorobenzene.

Materials:

-

1,4-difluorobenzene

-

N-Bromosuccinimide (NBS)

-

Concentrated Sulfuric Acid (H2SO4)

-

Ice

-

Deionized Water

-

Dichloromethane (CH2Cl2)

-

Anhydrous Magnesium Sulfate (MgSO4)

Equipment:

-

Round-bottom flask with a magnetic stirrer

-

Water bath

-

Dropping funnel

-

Büchner funnel and flask

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, add 1,4-difluorobenzene and concentrated sulfuric acid.

-

Cool the mixture in a water bath to maintain a temperature of 30-40 °C.

-

Slowly add N-Bromosuccinimide to the stirring mixture, ensuring the temperature does not exceed 40 °C.

-

After the addition is complete, continue stirring for 1 hour. Monitor the reaction progress using Gas Chromatography (GC).

-

Once the reaction is complete, pour the reaction mixture into ice water to precipitate the product.

-

Filter the resulting solid using a Büchner funnel and wash with cold deionized water.

-

Dissolve the crude product in dichloromethane and transfer it to a separatory funnel.

-

Wash the organic layer with deionized water, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the solvent using a rotary evaporator to obtain the crude 1-Bromo-2,5-difluorobenzene.

-

Further purification can be achieved by distillation under reduced pressure.

Part 2: Deuteration of 1-Bromo-2,5-difluorobenzene

This protocol details a transition metal-catalyzed hydrogen-deuterium exchange on the aromatic ring.

Materials:

-

1-Bromo-2,5-difluorobenzene

-

Deuterium Oxide (D2O, 99.8 atom % D)

-

Transition metal catalyst (e.g., a Rh(III) or Ru(II) complex)

-

Anhydrous solvent (e.g., 1,2-dichloroethane)

Equipment:

-

Schlenk flask or a sealed pressure vessel

-

Magnetic stirrer and hotplate

-

Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

-

To a Schlenk flask under an inert atmosphere, add 1-Bromo-2,5-difluorobenzene, the transition metal catalyst, and the anhydrous solvent.

-

Add deuterium oxide to the mixture.

-

Seal the vessel and heat the reaction mixture with vigorous stirring. The reaction temperature and duration will depend on the specific catalyst used (e.g., 120 °C for 24 hours).

-

Monitor the progress of deuteration by taking small aliquots and analyzing them by ¹H NMR to observe the reduction of proton signals in the aromatic region.

-

Upon completion, cool the reaction mixture to room temperature.

Part 3: Purification of this compound

This protocol describes the workup and purification of the final deuterated product.

Materials:

-

Diethyl ether or Dichloromethane

-

Deionized Water

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na2SO4)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (or other suitable eluents)

Equipment:

-

Separatory funnel

-

Glass column for chromatography

-

Rotary evaporator

Procedure:

-

Transfer the cooled reaction mixture from Part 2 to a separatory funnel.

-

Add diethyl ether or dichloromethane and deionized water.

-

Shake the funnel and allow the layers to separate. Collect the organic layer.

-

Wash the organic layer sequentially with deionized water and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the solution using a rotary evaporator.

-

Prepare a silica gel column using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

-

Load the concentrated crude product onto the column and elute, collecting fractions.

-

Monitor the fractions by Thin Layer Chromatography (TLC) or GC.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Part 4: Analytical Characterization

Confirm the identity, purity, and isotopic enrichment of the final product using the following methods:

-

¹H NMR: To determine the degree of deuteration by observing the disappearance or significant reduction of proton signals in the aromatic region.

-

²H (Deuterium) NMR: To confirm the presence and location of deuterium atoms on the aromatic ring.

-

¹³C NMR and ¹⁹F NMR: To confirm the carbon and fluorine framework of the molecule.

-

Gas Chromatography-Mass Spectrometry (GC-MS): To assess the chemical purity and confirm the molecular weight, observing the isotopic shift compared to the unlabeled compound.

Mandatory Visualization

Caption: Workflow for the synthesis and purification of this compound.

References

The Role of 1-Bromo-2,5-difluorobenzene-d3 in Advancing Pharmaceutical Metabolite Identification

Application Note & Protocol

For researchers, scientists, and drug development professionals, the precise identification and quantification of drug metabolites are critical for understanding the safety and efficacy of new pharmaceutical compounds. In the realm of liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, stable isotope-labeled internal standards are indispensable for achieving accurate and reliable results. This document details the application of 1-Bromo-2,5-difluorobenzene-d3 as a deuterated internal standard in the identification and quantification of pharmaceutical metabolites.

Introduction to Deuterated Internal Standards

In drug metabolism studies, analytes in complex biological matrices are subject to variability during sample preparation and analysis. Deuterated internal standards, which are chemically identical to the analyte but have a slightly higher mass due to the replacement of hydrogen with deuterium, are the gold standard for mitigating these issues.[1] By co-eluting with the analyte, the deuterated standard experiences similar matrix effects and ionization suppression or enhancement, allowing for accurate normalization of the analyte's signal.[2] This leads to improved precision and accuracy in quantitative analysis.[3][4]

While specific published applications for this compound are not widely available, its properties make it an excellent candidate as an internal standard for the analysis of structurally related pharmaceutical compounds, particularly those containing a bromodifluorophenyl moiety. This document provides a generalized protocol for its use in a hypothetical drug metabolism study.

Hypothetical Application: Quantification of "Drug X" and its Metabolites

This application note outlines a method for the simultaneous quantification of a hypothetical drug, "Drug X," and its primary metabolite, "Metabolite M1," in human plasma using this compound as an internal standard (IS). Drug X is a novel therapeutic agent containing a 1-bromo-2,5-difluorobenzene functional group.

dot

Caption: Workflow for metabolite quantification using a deuterated internal standard.

Experimental Protocols

Materials and Reagents

-

Analytes: Drug X and Metabolite M1 reference standards.

-

Internal Standard: this compound.

-

Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (LC-MS grade), Formic Acid.

-

Biological Matrix: Blank human plasma.

Stock and Working Solutions

-

Analyte Stock Solutions (1 mg/mL): Accurately weigh and dissolve Drug X and Metabolite M1 in methanol.[1]

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

-

Working Solutions: Prepare serial dilutions of the analyte stock solutions in 50:50 acetonitrile/water to create calibration standards and quality control (QC) samples. Prepare a working solution of the internal standard at a concentration of 100 ng/mL in the same diluent.

Sample Preparation

-

Pipette 50 µL of blank human plasma into a microcentrifuge tube.

-

Add 10 µL of the appropriate analyte working solution (for calibration curve and QC samples) or diluent (for blank samples).

-

Add 10 µL of the internal standard working solution (100 ng/mL) to all samples except the blank.

-

Vortex mix for 10 seconds.

-

Add 200 µL of acetonitrile to precipitate proteins.

-

Vortex mix for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

-

Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

-

LC System: Ultra-High Performance Liquid Chromatography (UPLC) system.

-

Column: C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

MS System: Triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization, Positive (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

Table 1: MRM Transitions for Analytes and Internal Standard

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Drug X | 350.1 | 188.2 | 100 | 25 |

| Metabolite M1 | 366.1 | 204.2 | 100 | 22 |

| This compound (IS) | 199.0 | 94.1 | 100 | 20 |

Data Analysis and Quantification

-

Integrate the peak areas of Drug X, Metabolite M1, and the internal standard (this compound).

-

Calculate the peak area ratio of each analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.

-

Determine the concentration of Drug X and Metabolite M1 in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Expected Performance Characteristics

The use of this compound as an internal standard is expected to yield excellent linearity, accuracy, and precision for the quantification of Drug X and its metabolites.

Table 2: Hypothetical Assay Performance

| Parameter | Drug X | Metabolite M1 |

| Linear Range | 0.5 - 500 ng/mL | 1.0 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 | > 0.995 |

| Accuracy (% Bias) | Within ±15% | Within ±15% |

| Precision (%RSD) | < 15% | < 15% |

| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | 1.0 ng/mL |

Signaling Pathway Visualization

In many drug development programs, understanding the metabolic pathway of a drug is as crucial as its quantification. Deuterated standards can also be used in qualitative studies to trace the biotransformation of a drug.

dot

Caption: Simplified metabolic pathway of a hypothetical drug.

Conclusion

This compound is a valuable tool for the accurate and precise quantification of structurally related pharmaceutical compounds and their metabolites in complex biological matrices. Its use as an internal standard in LC-MS/MS assays helps to correct for variability in sample preparation and matrix effects, leading to robust and reliable bioanalytical data. The protocols and methodologies outlined in this application note provide a framework for the development and validation of quantitative assays essential for modern drug development programs.

References

Application Note: Quantitative NMR (qNMR) Methods Using 1-Bromo-2,5-difluorobenzene-d3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful analytical technique for determining the purity and concentration of chemical compounds. A key advantage of qNMR is the direct proportionality between the integral of an NMR signal and the number of nuclei contributing to that signal. This allows for accurate quantification, often using an internal standard of known purity and concentration.

This application note details the use of 1-Bromo-2,5-difluorobenzene-d3 as an internal standard for quantitative ¹H NMR analysis. Its deuterated nature minimizes interfering signals in the proton spectrum, making it a suitable candidate for the quantification of a wide range of organic molecules, particularly in pharmaceutical and chemical research. The presence of fluorine also allows for its potential use in ¹⁹F qNMR.

Properties of this compound as a qNMR Standard

An ideal internal standard for qNMR should possess several key characteristics. While specific experimental data for the deuterated compound is not extensively published, we can infer its suitability based on the properties of its non-deuterated analog and general principles of qNMR standards.

| Property | Rationale |

| Chemical Inertness | The standard should not react with the analyte, solvent, or NMR tube components. |

| Signal Simplicity | A simple spectrum with well-resolved signals, ideally singlets, is preferred to avoid overlap with analyte signals. |